N-benzyl-2-chlorobenzamide
Overview
Description
N-benzyl-2-chlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chlorobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of 2-chlorobenzoic acid with benzylamine in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include N-substituted benzamides.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Hydrolysis: Products include 2-chlorobenzoic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets. The benzyl group and the chlorine atom play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chlorobenzamide
- N-benzyl-2-fluorobenzamide
- N-benzyl-2-bromobenzamide
Uniqueness
N-benzyl-2-chlorobenzamide is unique due to the presence of the chlorine atom at the 2-position of the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-benzyl-4-chlorobenzamide, the position of the chlorine atom significantly influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
N-benzyl-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDVGQQACMHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324038 | |
Record name | N-benzyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-50-5 | |
Record name | NSC405526 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYL-2-CHLORO-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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